N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
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Description
The compound contains several interesting functional groups and structures. It includes a chromen-3-yl group, which is a type of oxygen-containing heterocycle . It also contains a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocycle. The presence of these groups could potentially give the compound interesting chemical and biological properties.
Scientific Research Applications
Synthesis and Characterization
A series of compounds, including those with 1,2,4-triazol-3-thioether and coumarin hybrids, have been synthesized and characterized for their structural and chemical properties. For instance, Yılmaz and Menteşe (2017) reported on the synthesis of a new series of N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides via reactions yielding good yields (F. Yılmaz & E. Menteşe, 2017). Similarly, compounds containing thiophene, triazole, and coumarin rings were synthesized under microwave conditions, highlighting the efficiency of this method (F. Yılmaz, 2018).
Antimicrobial Activity
Research on coumarinyl Schiff base derivatives has demonstrated potential antimicrobial properties. A study by Mishra et al. (2014) synthesized novel N’-[(1)-ethylidene]-2-(6-methyl-2-oxo-2H-chromen-4-yl) acetohydrazides and evaluated their in vitro antimicrobial activity, finding some compounds exhibited potential inhibition against various bacterial strains (A. Mishra et al., 2014).
Anticancer Activity
The effect of 1,2,4-triazol-3-thiol derivatives bearing the hydrazone moiety on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids was studied by Šermukšnytė et al. (2022). This research identified compounds that were more cytotoxic against melanoma cell lines, suggesting their potential as anticancer agents (Aida Šermukšnytė et al., 2022).
Antimicrobial and Antifungal Activity
Saeed and Mumtaz (2017) developed novel isochroman-triazoles and thiadiazole hybrids, which exhibited moderate to good antimicrobial and antifungal activities when screened against several bacterial and fungal strains (A. Saeed & Amara Mumtaz, 2017).
Corrosion Inhibition
Gece and Bilgiç (2012) investigated 2-[4-(Methylthio) phenyl] acetohydrazide and related compounds for their ability to inhibit corrosion of zinc in acidic medium, demonstrating the relationship between molecular structures and inhibition efficiencies (G. Gece & S. Bilgiç, 2012).
properties
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O6S/c1-37-23-13-18(14-24(38-2)27(23)39-3)28-32-33-29(34(28)20-9-5-4-6-10-20)41-17-25(35)31-30-15-19-16-40-22-12-8-7-11-21(22)26(19)36/h4-16H,17H2,1-3H3,(H,31,35)/b30-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGBGRVBCSMUNK-FJEPWZHXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=COC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=COC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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